2-Imino-1,2-dihydroanthracen-1-ol

Description

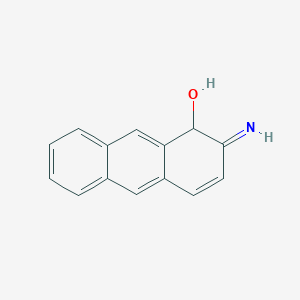

2-Imino-1,2-dihydroanthracen-1-ol is a heterocyclic compound featuring an anthracene backbone fused with an imino-alcohol moiety. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. Its conjugated π-system and dual functional groups (imine and hydroxyl) enable participation in diverse reactions, including nucleophilic additions, cyclizations, and coordination chemistry.

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-imino-1H-anthracen-1-ol |

InChI |

InChI=1S/C14H11NO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,14-16H |

InChI Key |

MNFXJOKBCILPNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(C(=N)C=CC3=CC2=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1,2-dihydroanthracen-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. The reaction typically proceeds under mild conditions, using a suitable nucleophile such as 2-aminoethanol. The reaction conditions may vary, but generally, the process involves heating the reactants in a solvent like ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Imino-1,2-dihydroanthracen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives. Substitution reactions can lead to a wide range of substituted anthracene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imino-1,2-dihydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The imino and hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an inhibitor of certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Analog: 2-Imino-1,3-thiazoles

Structural Differences :

- Core Framework: 2-Imino-1,3-thiazoles contain a five-membered thiazole ring with an imino group, whereas 2-imino-1,2-dihydroanthracen-1-ol features a fused tricyclic anthracene system. The anthracene backbone provides extended conjugation, likely lowering the HOMO-LUMO gap compared to thiazoles .

- Functional Groups: Both compounds share an imino group, but the hydroxyl group in this compound introduces hydrogen-bonding capabilities absent in simple thiazoles.

Reactivity :

- Computational studies on imino-containing heterocycles (e.g., BISARG melanoidin pigments) highlight the importance of Fukui functions and Parr indices in predicting nucleophilic/electrophilic sites . The extended conjugation in anthracene derivatives may enhance electron delocalization, altering reactivity patterns compared to smaller heterocycles like thiazoles.

Structural Analog: 2-Imino-1,3-thiazolidin-4-ones

Structural Differences :

- Ring Saturation: Thiazolidin-4-ones are saturated five-membered rings with an imino group and ketone, while this compound is partially unsaturated and tricyclic.

Physical Properties :

Table 1: Comparison of Key Properties

Computational Insights into Reactivity

Conceptual DFT studies on imino-containing systems (e.g., BISARG) identify MN12SX and N12SX density functionals as optimal for predicting HOMO-LUMO gaps and reactivity descriptors . For this compound:

- Active Sites : Fukui functions suggest electrophilic activity at anthracene’s peri-positions (C9/C10) and nucleophilic behavior at the hydroxyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.